5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

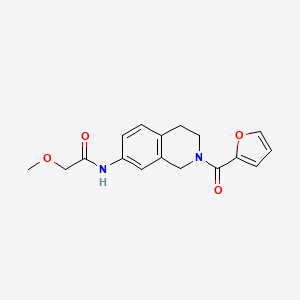

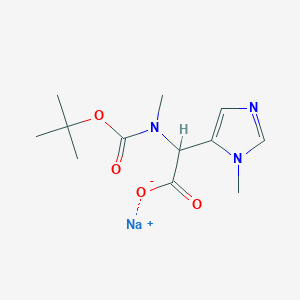

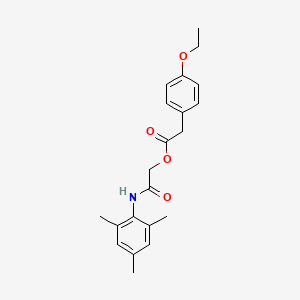

The compound “5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a phenyl ring, and an oxadiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole, phenyl, and oxadiazole rings, along with the cyclopropyl and trifluoromethyl substituents .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyrazole and oxadiazole rings might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group might increase its lipophilicity, which could affect its solubility and distribution in the body .Scientific Research Applications

Computational and Pharmacological Evaluations

A study conducted by Faheem (2018) highlighted the computational and pharmacological potential of novel derivatives, including oxadiazole and pyrazole compounds, for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds demonstrated moderate inhibitory effects across various assays, indicating their potential as therapeutic agents in managing pain, inflammation, and oxidative stress-related conditions (M. Faheem, 2018).

Anticancer Activity

Zhang et al. (2005) discovered that 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole and its derivatives act as novel apoptosis inducers, showing good activity against several breast and colorectal cancer cell lines. These compounds arrest cancer cells in the G(1) phase, leading to apoptosis, demonstrating their potential as anticancer agents (Han-Zhong Zhang et al., 2005).

Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, Jin et al. (2014) developed heteroleptic iridium(III) complexes with oxadiazole phenol as ancillary ligands, which are green phosphors for organic light-emitting diodes (OLEDs). These complexes showed high photoluminescence quantum efficiency, indicating their applicability in high-performance OLEDs with low efficiency roll-off (Yi Jin et al., 2014).

Antimicrobial Agents

Ningaiah et al. (2014) synthesized a novel series of oxadiazole derivatives with demonstrated potent to weak antimicrobial activity. These compounds, especially compound 7m, emerged as effective antimicrobial agents, showing promise in combating bacterial and fungal infections (S. Ningaiah et al., 2014).

Cytochrome P450-Mediated Metabolism

Research by Maciolek et al. (2011) on setileuton, a selective inhibitor of the 5-lipoxygenase enzyme, revealed the novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole, elucidating a metabolic pathway in the drug's pharmacokinetics. This study provides insights into the drug metabolism and disposition, particularly the role of cytochrome P450s in the biotransformation of pharmaceuticals containing the oxadiazole ring (C. Maciolek et al., 2011).

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-(5-cyclopropyl-1H-pyrazol-3-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N4O/c16-15(17,18)10-5-3-9(4-6-10)13-19-14(23-22-13)12-7-11(20-21-12)8-1-2-8/h3-8H,1-2H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSLTPSEKYAKTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2357289.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate](/img/structure/B2357294.png)

![3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2357299.png)

![5-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B2357303.png)

![tert-butyl N-[(2S)-2-azidopropyl]carbamate](/img/structure/B2357306.png)